N-(3-{[(3-chloro-7-nitro-1-benzothiophen-2-yl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-[3-(3-CHLORO-7-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. . The presence of multiple functional groups, including a nitro group, a chloro group, and a methoxy group, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[3-(3-CHLORO-7-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.
Nitration and Chlorination: The benzothiophene core is then subjected to nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.
Amidation: The nitro-chloro benzothiophene derivative is reacted with an amine to form the amide linkage.
Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the amide derivative with furan-2-carboxylic acid under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[3-(3-CHLORO-7-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
N-[3-(3-CHLORO-7-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the biological activities of benzothiophene derivatives, including their antibacterial, antiviral, and anti-inflammatory properties.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(3-CHLORO-7-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. The chloro and methoxy groups may enhance the compound’s binding affinity to specific targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to N-[3-(3-CHLORO-7-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE include other benzothiophene derivatives such as:
3-chloro-N-(naphthalen-1-yl)-7-nitro-1-benzothiophene-2-carboxamide: This compound shares a similar benzothiophene core but differs in the substituents attached to the core.
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide: Another derivative with a similar core structure but different functional groups.
The uniqueness of N-[3-(3-CHLORO-7-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C21H14ClN3O6S |
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Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-[3-[(3-chloro-7-nitro-1-benzothiophene-2-carbonyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H14ClN3O6S/c1-30-15-8-7-11(23-20(26)16-6-3-9-31-16)10-13(15)24-21(27)19-17(22)12-4-2-5-14(25(28)29)18(12)32-19/h2-10H,1H3,(H,23,26)(H,24,27) |
InChI Key |
COOKKPZMMQEFKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C4=C(S3)C(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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